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Compound of Interest

Compound Name:
(4-Chloropyridin-2-

yl)methanamine

Cat. No.: B067803 Get Quote

(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that has emerged as a

valuable building block for the synthesis of diverse molecular architectures, particularly in the

fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive

primary amine and a chlorinated pyridine ring, allows for a wide range of chemical

transformations, making it an attractive starting material for generating libraries of compounds

for biological screening.

This document provides detailed application notes and experimental protocols for the use of (4-
Chloropyridin-2-yl)methanamine in several key organic reactions. The protocols are intended

for researchers, scientists, and professionals in drug development.

Physicochemical Properties
Property Value

Molecular Formula C₆H₇ClN₂

Molecular Weight 142.59 g/mol

CAS Number 180748-30-5

Appearance Not specified

Solubility
Soluble in common organic solvents like DMF,

DMSO, and alcohols.
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Applications in Organic Synthesis
The primary amine handle of (4-Chloropyridin-2-yl)methanamine allows for conventional

reactions such as N-acylation, sulfonylation, and reductive amination. The chlorine atom on the

pyridine ring can participate in various cross-coupling reactions or nucleophilic aromatic

substitution, further expanding its synthetic utility.

Reductive Amination
(4-Chloropyridin-2-yl)methanamine can be readily alkylated via reductive amination with

aldehydes or ketones to furnish secondary amines. This reaction is a cornerstone in the

synthesis of complex molecules, including dual Pim/mTORC protein kinase inhibitors.[1]

Nucleophilic Aromatic Substitution
The primary amine of (4-Chloropyridin-2-yl)methanamine can act as a nucleophile,

displacing leaving groups on other heterocyclic systems. This approach has been successfully

employed in the synthesis of anti-mycobacterial agents.[2]

Synthesis of Heterocycles
This building block has been utilized in the construction of more complex heterocyclic systems.

For instance, it has been used in the synthesis of dihydropyrimidine derivatives, which are of

interest in medicinal chemistry.[3] The related compound, 4-Chloro-2-(chloromethyl)pyridine,

serves as a key intermediate in the preparation of indole derivatives that act as inhibitors of the

MDM2-p53 protein-protein interaction, highlighting the importance of this structural motif in

cancer therapeutics.[4]

Experimental Protocols
Reductive Amination for the Synthesis of a Dual
Pim/mTORC Protein Kinase Inhibitor Derivative
This protocol describes the synthesis of a 2-oxoquinoline derivative via reductive amination of

an aldehyde with (4-Chloropyridin-2-yl)methanamine.[1]

Reaction Scheme:
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Quantitative Data:

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount (mg) Moles (mmol) Yield (%)

7-chloro-2-oxo-1-

(2-

phenoxyethyl)-1,

2-

dihydroquinoline-

3-carbaldehyde

327.75 50 0.15 44

(4-Chloropyridin-

2-

yl)methanamine

142.59 22 0.15 -

Sodium

triacetoxyborohy

dride

211.94 81 0.38 -

Product

(Compound 6f)
454.34 29 0.064 44

Procedure:

To a solution of 7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde (50

mg, 0.15 mmol) in a suitable solvent, add (4-chloropyridin-2-yl)methanamine (22 mg, 0.15

mmol).

Add a catalytic amount of acetic acid to the mixture.

Add sodium triacetoxyborohydride (81 mg, 0.38 mmol) portion-wise to the reaction mixture.

Stir the reaction at room temperature until the starting materials are consumed (monitor by

TLC or LC-MS).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.
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Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography to afford the desired secondary

amine.

Workflow Diagram:
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Reaction Setup

Reaction

Work-up

Purification

Dissolve aldehyde and amine

Add catalytic acetic acid

Add Sodium triacetoxyborohydride

Stir at room temperature

Quench with NaHCO3

Extract with organic solvent

Dry and concentrate

Flash column chromatography

Click to download full resolution via product page

Caption: Reductive amination workflow.
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Nucleophilic Aromatic Substitution for the Synthesis of
an Anti-Mycobacterial Agent
This protocol details the synthesis of a 3-phenyl-N-((4-chloropyridin-2-yl)methyl)pyrazolo[1,5-

a]pyrimidin-7-amine derivative, which has shown anti-mycobacterial activity.[2]

Reaction Scheme:

Quantitative Data:

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount (g) Moles (mmol) Yield (%)

7-Chloro-5-(4-

fluorophenyl)-3-

phenylpyrazolo[1

,5-a]pyrimidine

324.76 0.0425 0.131 80

(4-Chloropyridin-

2-

yl)methanamine

142.59 0.0282 0.158 -

Product

(Compound 60)
431.88 0.045 0.104 80

Procedure:

Combine 7-chloro-5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (0.0425 g, 0.131

mmol) and (4-chloropyridin-2-yl)methanamine (0.0282 g, 0.158 mmol) in a suitable

solvent such as isopropanol.

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to the reaction

mixture.

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent

under reduced pressure.

Purify the residue by an appropriate method, such as recrystallization or column

chromatography, to yield the final product.

Logical Relationship Diagram:

Reactants Conditions

7-Chloro-pyrazolo[1,5-a]pyrimidine

Nucleophilic Aromatic Substitution

(4-Chloropyridin-2-yl)methanamine Base (e.g., DIPEA) Solvent (e.g., Isopropanol) Heat (Reflux)

Product: 7-((4-Chloropyridin-2-yl)methylamino) derivative

Click to download full resolution via product page

Caption: Key components of the S N Ar reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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